molecular formula C16H15N3 B1308493 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 618092-66-3

3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1308493
CAS RN: 618092-66-3
M. Wt: 249.31 g/mol
InChI Key: DGEZETVPZYHXIQ-UHFFFAOYSA-N
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Description

The compound 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied for their potential pharmacological properties, including their role as ligands in coordination chemistry and their application in various organic reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of phenylhydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of related compounds such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of the pyrazole ring followed by functionalization at the appropriate positions . Similarly, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists demonstrates the importance of substituents on the pyrazole ring for biological activity, where the nature of the pyrazole substituents is crucial for activity . The synthesis of Schiff bases derived from pyrazolone compounds also involves the condensation of appropriate aldehydes with amines, showcasing the versatility of pyrazole derivatives in forming new compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the geometry and conformation of the molecule. For example, the crystal structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine was determined using single-crystal X-ray diffraction, revealing the molecular and supramolecular structure of the compound . Theoretical explorations, such as those performed on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, complement experimental results by providing insights into the electronic structure, molecular electrostatic potentials, and HOMO-LUMO gaps, which are indicative of chemical reactivity .

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions, which can be used to further modify the structure and introduce new functional groups. For instance, reactions of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one with amines and phenols demonstrate the reactivity of the methylene group in the 4-position of the pyrazole ring . Schiff base formation is another common reaction involving pyrazole derivatives, as seen in the synthesis of novel Schiff bases derived from 4-benzoyl pyrazolin-3-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and photoluminescence, are influenced by their molecular structure. The phase behavior and fluorescent properties of pyrazole compounds can be quite unique, as seen in the case of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex, which exhibits a single crystal-to-crystal phase transition and aggregation-induced emission behavior . The thermal stability and weak interactions among neutral entities of Schiff base pyrazole derivatives have also been investigated, providing insights into their potential applications .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on pyrazole derivatives, including compounds similar to 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, has highlighted their significance in chemical synthesis processes. Studies have demonstrated the impact of intramolecular hydrogen bonding on the reductive cyclization process of pyrazole derivatives, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines under alternative conditions like microwave irradiation, emphasizing the importance of understanding chemical reactivity and bonding for efficient synthesis (Szlachcic et al., 2020). Furthermore, the synthesis and characterization of Schiff base ligands from pyrazolone derivatives have been explored, contributing to the knowledge of tautomeric equilibria and crystal structures, which is crucial for the development of new compounds with potential applications (Hayvalı et al., 2010).

Corrosion Inhibition and Antimicrobial Activity

Pyrazole and pyrazolone derivatives have been evaluated for their corrosion inhibition properties and antimicrobial activities. These compounds showed high efficiency as corrosion inhibitors for copper alloy in basic medium, presenting an alternative to conventional inhibitors (Sayed et al., 2018). Additionally, the synthesized compounds demonstrated higher antibacterial activities compared to conventional bactericide agents, highlighting the potential of pyrazole derivatives in biotechnological applications (Sayed et al., 2018).

Novel Heterocycles and Catalysis

The synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been achieved through reactions involving pyrazole derivatives. This work has paved the way for the exploration of new molecules that could have various pharmacological activities (El‐Dean et al., 2018). Moreover, the use of diammonium hydrogen phosphate as a catalyst in water for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones demonstrates the importance of green chemistry approaches in the development of environmentally friendly synthetic methods (Wu et al., 2010).

properties

IUPAC Name

5-(2-methylphenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-7-5-6-10-14(12)15-11-16(17)19(18-15)13-8-3-2-4-9-13/h2-11H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZETVPZYHXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401490
Record name 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

CAS RN

618092-66-3
Record name 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
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